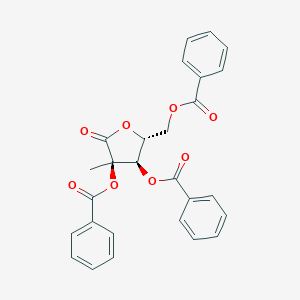

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar lactone compounds, such as 2,3,4-tri-O-benzyl-5-thio-D-ribono-1,5-lactone, showcases the complexity and the multi-step nature of synthesizing such molecules. The process involves several steps starting from 5-bromo-5-deoxy-D-ribono-1,4-lactone, leading to the target compound through bromide displacement, saponification, and cyclisation processes (Chaveriat et al., 2005). This example underscores the intricate steps required for the synthesis of complex lactone molecules.

Molecular Structure Analysis

The crystal structure analysis of related lactones, such as 5-O-benzoyl-2,3-O-isopropylidene-d-ribono-1,4-lactone, has confirmed the known absolute configurations of the lactone moiety, revealing the spatial arrangement and conformational preferences of such compounds (Bortoluzzi et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar lactone structures, like the amino lactonization of unsaturated carboxylic acids catalyzed by copper, demonstrate the reactivity and functional group transformations possible with lactones. These reactions provide a pathway to construct a wide range of amino lactones and 1,2-amino alcohol derivatives, illustrating the versatility of lactones in organic synthesis (Hemric et al., 2016).

Physical Properties Analysis

The synthesis and investigations into compounds like 2-Benzoylamino-2-deoxy-2-hydroxymethyl-D-hexono-1,4-lactones from D-fructose highlight the importance of physical properties such as stereochemistry and the impact of reaction conditions on yield and epimer formation. These aspects are crucial for understanding the physical characteristics and behavior of similar lactone compounds (Banfi et al., 1983).

Chemical Properties Analysis

The chemical properties of lactones can be further exemplified by the reactions of trifluorotriacetic acid lactone with amines, leading to the synthesis of various azaheterocycles. Such reactions showcase the reactivity of lactones under different conditions and with different reactants, providing insights into the broad chemical properties of these compounds (Fedin et al., 2022).

Aplicaciones Científicas De Investigación

-

Antiviral Drug Development

- Field : Biochemistry and Pharmacology

- Application : This compound is used as a biochemical reagent in the development of antiviral drugs, particularly for research on Influenza .

- Methods : It serves as a precursor in the creation of inhibitors for neuraminidase, an enzyme integral in disease spread .

- Results : The specific outcomes or quantitative data related to this application are not provided in the source .

-

Synthesis of 4-deazaformycin A

- Field : Organic Chemistry

- Application : This compound has broad applications in chemical synthesis, including the preparation of 4-deazaformycin A .

- Methods : The synthesis of 4-deazaformycin A involves several steps, with the first key step being the condensation of suitably substituted, lithiated 4-picoline with 2,3,5-tri-O-benzyl-d-ribonolactone .

- Results : The specific outcomes or quantitative data related to this application are not provided in the source .

-

Development of COVID-19 Treatment

- Field : Biochemistry and Pharmacology

- Application : This compound has been used as a key intermediate in the synthesis of remdesivir, which is the first and only FDA-approved antiviral drug for COVID-19 treatment .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes or quantitative data related to this application are not provided in the source .

-

Furanoid Glycal Synthesis

- Field : Organic Chemistry

- Application : Furanoid glycals have been shown to possess great potential, as they have been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .

- Methods : The synthesis of furanoid glycals involves several steps, but the specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes or quantitative data related to this application are not provided in the source .

-

Synthesis of Iminosugars

- Field : Organic Chemistry

- Application : This compound has been used as a synthetic intermediate to generate glycomimetics via chiron approaches. One class of saccharide analogues that is currently attracting a surge of interest is that of iminosugars .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes or quantitative data related to this application are not provided in the source .

-

General Organic Synthesis

- Field : Organic Chemistry

- Application : This compound is generally useful in organic synthesis .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes or quantitative data related to this application are not provided in the source .

Direcciones Futuras

Propiedades

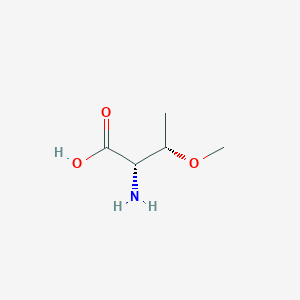

IUPAC Name |

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOELERLPRQKGLG-VHFRWLAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563387 | |

| Record name | (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone | |

CAS RN |

7392-74-7 | |

| Record name | (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)